5-(3,5-Dibromophenyl)pyridine-3-carbaldehyde
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Overview
Description
5-(3,5-Dibromophenyl)pyridine-3-carbaldehyde is an organic compound with the molecular formula C12H7Br2NO and a molar mass of 341.00 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a 3,5-dibromophenyl group and an aldehyde functional group at the 3-position of the pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination . The reaction conditions often include controlled temperatures and the use of solvents such as acetic acid or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-(3,5-Dibromophenyl)pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: 5-(3,5-Dibromophenyl)pyridine-3-carboxylic acid.
Reduction: 5-(3,5-Dibromophenyl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3,5-Dibromophenyl)pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,5-Dibromophenyl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The bromine atoms can participate in halogen bonding interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Pyridine-3-carbaldehyde: Similar structure but lacks the 3,5-dibromophenyl group.
3,5-Dibromopyridine: Lacks the aldehyde functional group.
5-Bromo-3-pyridinecarboxaldehyde: Contains only one bromine atom and a carboxaldehyde group
Uniqueness: 5-(3,5-Dibromophenyl)pyridine-3-carbaldehyde is unique due to the presence of both the 3,5-dibromophenyl group and the aldehyde functional group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and a versatile tool in scientific research .
Properties
Molecular Formula |
C12H7Br2NO |
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Molecular Weight |
341.00 g/mol |
IUPAC Name |
5-(3,5-dibromophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7Br2NO/c13-11-2-9(3-12(14)4-11)10-1-8(7-16)5-15-6-10/h1-7H |
InChI Key |
MXOGWZVNZVEVGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C2=CN=CC(=C2)C=O |
Origin of Product |
United States |
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